1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one
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Overview
Description
1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one is an organic compound with the molecular formula C9H13NO It is characterized by a cyclobutyl ring attached to an ethanone moiety, which is further substituted with a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one typically involves the reaction of cyclobutyl ketone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)cyclobutyl]methanol: A structurally similar compound with a hydroxyl group instead of the ethanone moiety.
Cyclobutyl ketone: A simpler compound with a cyclobutyl ring and a ketone group.
Uniqueness
1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one is unique due to its combination of a cyclobutyl ring and a prop-2-yn-1-ylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-cyclobutyl-2-(prop-2-ynylamino)ethanone |
InChI |
InChI=1S/C9H13NO/c1-2-6-10-7-9(11)8-4-3-5-8/h1,8,10H,3-7H2 |
InChI Key |
QYRWZWZRTMNJSS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC(=O)C1CCC1 |
Origin of Product |
United States |
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